
EG01377 TFA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
EG01377 TFA salt is a selective neuropilin-1 (NRP1) antagonist, which shows immune modulation through reduction of transforming growth factor beta (TGFβ) production in regulatory T-cells, as well as immune modulation through anti-angiogenic, anti-migratory, and anti-tumour effects.
化学反应分析
Core Synthetic Route and Functionalization
EG01377’s synthesis begins with a brominated dihydrobenzofuran scaffold. The critical steps include:
1.1. Sulfonamide Formation
Reaction : Coupling 5-bromo-2,3-dihydrobenzofuran-7-sulfonyl chloride with methyl 3-aminothiophene-2-carboxylate.
Conditions : DMF, room temperature.
Outcome : Forms intermediate 3 (methyl ester) with subsequent hydrolysis to carboxylic acid 4 using LiOH .
1.2. Arginine Conjugation
Reaction : Acid 4 is coupled with Pbf-protected arginine methyl ester via carbodiimide activation.
Reagents : PYBOP, DMAP.
Yield : 85–90% after hydrolysis to remove the methyl ester .
Reductive Amination for Alkyne Functionalization
EG01377 was modified to incorporate alkyne-PEG linkers for fluorescent probe development:
Reaction :
- Reactants : EG01377 free base, aldehyde 6 (commercially available).
- Conditions : Reductive amination with NaBH(OAc)₃ in DMF.
- Product : Phenoxy alkyne 7 , enabling click chemistry for fluorophore conjugation (e.g., 5-carboxyfluorescein) .
Table 1: Key Reaction Parameters
Step | Reagents/Conditions | Yield | Analytical Data |
---|---|---|---|
Reductive amination | NaBH(OAc)₃, DMF, RT | 95% | LCMS: [M+H]⁺ = 1,148 |
PEG-amine conjugation | PYBOP, DMAP, DMF | 83.9% | ¹H NMR (DMSO-d6): δ 7.2–8.1 |
3.1. Stage 1: PEG-Amine Intermediate
Reaction :
- Reactants : Fmoc-PEG-acid, EG01377 di-TFA salt.
- Conditions : PYBOP/DMAP-mediated coupling in DMF.
- Deprotection : TFA/ACN-H₂O (50:50).
- Yield : 41% after reverse-phase purification .
3.2. Stage 2: Fluorescein Conjugation
Reaction :
- Reactants : PEG-amine intermediate, 5-carboxyfluorescein.
- Conditions : PYBOP/DMAP in DMF, followed by reverse-phase chromatography.
- Yield : 83.9% with LCMS confirmation ([M+H]⁺ = 1,148) .
Suzuki-Miyaura Cross-Coupling
Purpose : Diversification of the dihydrobenzofuran core.
Reaction :
- Reactants : Brominated intermediate 6 , arylboronic acids.
- Catalyst : Pd(PPh₃)₄, Cs₂CO₃ in dioxane/H₂O.
- Outcome : Aryl-substituted derivatives (e.g., 7a , 7b ) for structure-activity relationship studies .
Table 2: Representative Coupling Examples
Boronic Acid | Product | Yield | Application |
---|---|---|---|
2-Formylphenyl | 7a | 78% | Antiangiogenic activity |
3-Formylphenyl | 7b | 82% | Treg cell modulation |
Crystallographic Validation of Binding
X-ray structures (PDB 6FMF, 6FMC) revealed two conformations of EG01377 bound to NRP1-b1:
- Hydrogen bonding : Carboxyl group interacts with S346/T349.
- Aromatic interactions : Benzothiadiazole group adopts distinct poses depending on E348 rotamerization .
Stability and Derivatization
EG01377-based radioconjugates demonstrated:
- Stability : >90% intact in PBS (pH 7.4) and human serum after 24 hrs.
- Click chemistry : Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with THPTA ligand yielded fluorescent probes (14.2% yield) .
EG01377 TFA’s synthetic versatility enables its application in angiogenesis inhibition, immune modulation, and diagnostic probe development. Its well-characterized reactivity profile supports further optimization for therapeutic and imaging applications.
属性
分子式 |
C28H31F3N6O8S2 |
---|---|
分子量 |
700.71 |
IUPAC 名称 |
(3-((5-(4-(aminomethyl)phenyl)-2,3-dihydrobenzofuran)-7-sulfonamido)thiophene-2-carbonyl)-L-arginine compound with 2,2,2-trifluoroacetic acid (1:1) |
InChI |
InChI=1S/C26H30N6O6S2.C2HF3O2/c27-14-15-3-5-16(6-4-15)18-12-17-7-10-38-22(17)21(13-18)40(36,37)32-19-8-11-39-23(19)24(33)31-20(25(34)35)2-1-9-30-26(28)29;3-2(4,5)1(6)7/h3-6,8,11-13,20,32H,1-2,7,9-10,14,27H2,(H,31,33)(H,34,35)(H4,28,29,30);(H,6,7)/t20-;/m0./s1 |
InChI 键 |
ULVKWGGHMNAQEG-BDQAORGHSA-N |
SMILES |
NC(NCCC[C@H](NC(C1=C(NS(=O)(C2=C(OCC3)C3=CC(C4=CC=C(CN)C=C4)=C2)=O)C=CS1)=O)C(O)=O)=N.OC(C(F)(F)F)=O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
EG-01377 TFA; EG 01377 TFA; EG01377 TFA; EG-01377; EG01377; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。